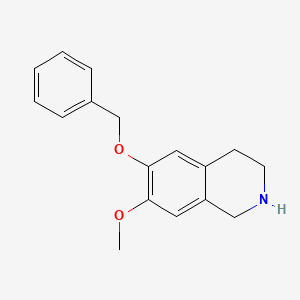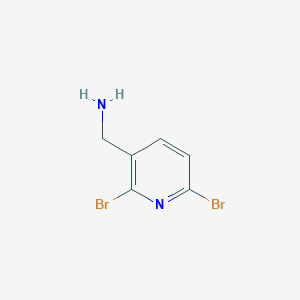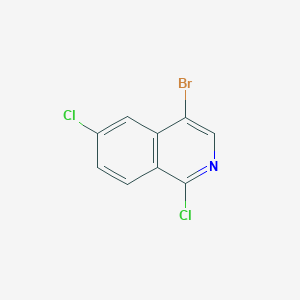
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydronaphthalene moiety and an ethoxy-substituted oxobutanoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method is the Claisen–Schmidt condensation reaction, which is used to form the dihydronaphthalene core . This reaction involves the condensation of an aromatic aldehyde with a ketone under basic conditions, followed by cyclization and reduction steps to yield the dihydronaphthalene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Bcl-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death) . By binding to the active sites of this protein, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one derivatives: These compounds share a similar dihydronaphthalene core and have been studied for their biological activities.
Ethoxy-substituted oxobutanoic acids: Compounds with similar functional groups but different core structures.
Uniqueness
3-(3,4-Dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. Its ability to inhibit specific proteins involved in disease pathways highlights its potential as a versatile research tool and therapeutic agent.
Propriétés
Numéro CAS |
93006-72-5 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
3-(3,4-dihydronaphthalen-1-yl)-4-ethoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C16H18O4/c1-2-20-16(19)14(10-15(17)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8-9,14H,2,5,7,10H2,1H3,(H,17,18) |
Clé InChI |
NUWBUMDAOCCYSD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(=O)O)C1=CCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11849094.png)
![2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11849096.png)






![[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid](/img/structure/B11849149.png)




